trans-4-[({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
trans-4-[({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound featuring a chromen-2-one (coumarin) moiety, a cyclohexane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:
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Synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate
Starting Material: 6-chloro-4-methylcoumarin.
Reagents: Acetic anhydride, pyridine.
Conditions: Reflux the mixture to obtain the acetate derivative.
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Formation of the amide linkage
Intermediate: 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate.
Reagents: Aminomethylcyclohexanecarboxylic acid, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Room temperature, in the presence of a base like triethylamine.
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Hydrolysis and purification
Reagents: Hydrochloric acid or sodium hydroxide for hydrolysis.
Conditions: Aqueous medium, followed by purification using column chromatography.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for improved efficiency and yield.
Automated purification systems: to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the chromen ring.
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
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Reduction: : Reduction of the carbonyl groups in the chromen ring.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous conditions, typically in ethanol or ether.
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Substitution: : Electrophilic substitution reactions on the aromatic ring.
Reagents: Halogens, nitrating agents.
Conditions: Presence of a catalyst like iron or aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes like COX-2, which is involved in inflammation.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Anti-inflammatory: Potential use in the development of anti-inflammatory drugs.
Anticancer: Investigated for its cytotoxic effects on cancer cells.
Industry
Dyes and Pigments: Used in the synthesis of fluorescent dyes.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: Naturally occurring anticoagulant.
Coumarin: Parent compound with various biological activities.
Uniqueness
Structural Complexity: The presence of both a chromen-2-one moiety and a cyclohexane ring.
Functional Diversity: Multiple functional groups allowing for diverse chemical reactions and biological activities.
Properties
Molecular Formula |
C20H22ClNO6 |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
4-[[[2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H22ClNO6/c1-11-6-19(24)28-16-8-17(15(21)7-14(11)16)27-10-18(23)22-9-12-2-4-13(5-3-12)20(25)26/h6-8,12-13H,2-5,9-10H2,1H3,(H,22,23)(H,25,26) |
InChI Key |
PRIXVYSKRRCDSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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